CEP-5214 is a potent, cell-permeable inhibitor belonging to the indenopyrrolocarbazole class of compounds. It functions as a pan-inhibitor of Vascular Endothelial Growth Factor Receptor (VEGF-R) tyrosine kinases, targeting the key mediators of angiogenesis and lymphangiogenesis. Specifically, it demonstrates low-nanomolar inhibitory activity against VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4), making it a precise tool for investigating the VEGF signaling axis in oncology and vascular biology research. [1]
Selecting the correct form of this inhibitor is critical and depends entirely on the experimental application. CEP-5214 is the active parent compound, but its extremely low aqueous solubility (<10 µg/mL) makes it unsuitable for in vivo studies requiring oral administration. [REFS-1, REFS-2] To overcome this, the N,N-dimethylglycine ester prodrug, CEP-7055, was developed specifically to enhance solubility and oral bioavailability. Therefore, CEP-5214 is the appropriate choice for direct use in cell-based in vitro assays, while its prodrug, CEP-7055, is the mandatory selection for preclinical in vivo models that utilize oral dosing. Substitution with structurally related indolocarbazoles that target different kinase families (e.g., JAK2) is inappropriate for angiogenesis-focused research.
The parent compound, CEP-5214, exhibits very low aqueous solubility, measured at less than 10 µg/mL, which severely limits its utility in formulations for oral administration. [1] To address this critical handling and processability issue, the N,N-dimethylglycine ester prodrug CEP-7055 was developed. As an HCl salt, CEP-7055 demonstrates an aqueous solubility of 40 mg/mL, representing a greater than 4000-fold increase compared to the parent compound. [REFS-1, REFS-2]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 40 mg/mL (as HCl salt of CEP-7055 prodrug) |
| Comparator Or Baseline | CEP-5214 (parent compound): <10 µg/mL |
| Quantified Difference | >4000-fold increase |
| Conditions | Aqueous solution |
This dramatic increase in solubility makes the prodrug form, CEP-7055, amenable to formulation for oral dosing in animal studies, a task that is impractical with the parent compound.
The poor aqueous solubility of CEP-5214 is directly linked to its poor oral bioavailability. By utilizing the highly soluble N,N-dimethylglycine ester prodrug CEP-7055, an oral bioavailability of 15-20% for the active compound was achieved in preclinical models. [1] This conversion from a poorly absorbed compound to one with practical oral availability is a direct result of the prodrug strategy, enabling effective systemic exposure in vivo following oral gavage.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 15-20% (achieved via CEP-7055 prodrug) |
| Comparator Or Baseline | CEP-5214 (parent compound): Poor/unreported due to solubility limits |
| Quantified Difference | Enables practical oral administration vs. impractical |
| Conditions | Preclinical animal models |
For any in vivo research requiring oral administration to study systemic anti-angiogenic effects, procuring the CEP-7055 prodrug is essential to ensure the compound reaches the target tissues.
CEP-5214 is a highly potent inhibitor of the entire VEGF receptor family, which is critical for comprehensive blockade of tumor angiogenesis and lymphangiogenesis. In enzymatic assays, it displayed IC50 values of 16 nM for VEGFR-1/FLT-1, 8 nM for VEGFR-2/KDR, and 4 nM for VEGFR-3/FLT-4. [1] This potent, multi-receptor profile ensures broad inhibition of the VEGF signaling pathway.
| Evidence Dimension | Enzymatic IC50 |
| Target Compound Data | VEGFR-1: 16 nM, VEGFR-2: 8 nM, VEGFR-3: 4 nM |
| Comparator Or Baseline | N/A (Baseline activity) |
| Quantified Difference | Demonstrates low-nanomolar potency |
| Conditions | In vitro enzymatic kinase assays |
This evidence confirms the compound's high potency against the intended targets, justifying its use as a specific inhibitor for studying VEGF-driven processes.
Beyond enzymatic assays, CEP-5214 demonstrates functional anti-angiogenic activity in a complex tissue model. In rat aortic ring explant cultures, CEP-5214 caused a dose-related inhibition of microvessel outgrowth. [1] A statistically significant inhibition of 65% was observed at a concentration of 40 nM, confirming that its enzymatic potency translates to effective inhibition of angiogenesis in a multicellular ex vivo environment without apparent cytotoxicity.
| Evidence Dimension | Inhibition of Microvessel Growth |
| Target Compound Data | 65% inhibition at 40 nM |
| Comparator Or Baseline | Untreated control cultures |
| Quantified Difference | 65% reduction |
| Conditions | Rat aortic ring explant culture, Day 7 |
This provides confidence that CEP-5214 is not just an enzyme inhibitor but a functionally active agent in a biological system that models key aspects of angiogenesis.
For cell-based assays such as HUVEC tube formation, endothelial cell migration, or ex vivo models like aortic ring explants, the active parent compound CEP-5214 is the correct choice. Its low-nanomolar potency and established functional activity ensure reliable inhibition of VEGFR signaling pathways in controlled experimental systems. [1]
For preclinical xenograft or syngeneic tumor models where the therapeutic goal is to assess the systemic impact of anti-angiogenic therapy via oral dosing, the prodrug CEP-7055 is the required formulation. Its >4000-fold higher aqueous solubility and resulting 15-20% oral bioavailability ensure consistent and effective delivery of the active compound to the tumor site. [2]
When research requires a selective chemical tool to validate the role of the complete VEGF-R family in a disease model, CEP-5214 provides potent and specific inhibition of VEGFR-1, -2, and -3. Its well-defined target profile makes it a more precise tool for this purpose than broader-spectrum kinase inhibitors that may confound results through off-target effects. [1]